Chromic chromate

Übersicht

Beschreibung

Chromic chromate, also known as chromate, is an oxyanion of chromium in the +6 oxidation state. It is moderately strong oxidizing agents. In an aqueous solution, chromate and dichromate ions can be interconvertible . Chromate salts contain the chromate anion, CrO2− 4 . Chromate is a salt that is a strong oxidizing agent .

Synthesis Analysis

Chromium wastewater is one type of wastewater with high toxicity. The synthesis of chrome-tanning agent from chromate wastewater was investigated in both laboratory and pilot-scale studies . Hexavalent chromium was reduced to basic trivalent chromium sulfate using glucose as a reducing agent . The industrial production of sodium chromate (Na 2 CrO 4) through leaching of the chromite ore can be obtained by either pyrometallurgical or hydrometallurgical process .

Molecular Structure Analysis

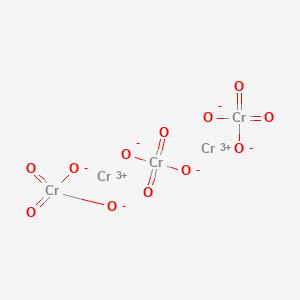

The chromate ion has a tetrahedral structure with a central chromium atom (Cr) at the center and four oxygen atoms (O) arranged symmetrically around it . Two oxygen atoms are attached to the chromium atom with the help of double bonds and the remaining two are attached via a single covalent bond .

Chemical Reactions Analysis

Chromate ion acts as a strong oxidizing agent in acid solution. In an alkaline solution chromate ion combines with water to form chromium (III) hydroxide . Chromate as its potassium salt reacts with barium nitrate to form barium chromate and potassium nitrate .

Physical And Chemical Properties Analysis

Chromate is odorless and appears as a yellow powder . It is generally insoluble in water . The bond length between the chromium atom and the oxygen atoms is approximately 1.68 Å, and the bond angle between each pair of oxygen atoms is about 109.5° .

Wissenschaftliche Forschungsanwendungen

Corrosion Prevention

Chromium compounds, including Chromic chromate, have been widely used as corrosion preventative compounds . They provide a protective layer that prevents rapid dissolution and the appearance of “white rust” on surfaces, thus offering temporary protection during storage .

Surface Treatment Process

Chromate conversion coatings are successful surface treatment processes with excellent corrosion protection performance and self-healing functions . Chromic chromate plays a crucial role in these coatings.

Adhesion Improvement

Chromic chromate improves the adhesion between the organic coating and the metal surface. This is particularly useful when it is applied before the organic coating, as it helps to avoid undercoat corrosion .

Wood Preservation

Although not directly related to Chromic chromate, copper chromate, a similar compound, is used as a wood preservative. It prevents the growth of fungi and other organisms that could potentially harm the wood . It’s plausible that Chromic chromate might have similar applications.

Pyrotechnics

Copper chromate is used in pyrotechnics to produce a green flame when ignited . Given the similar chemical properties, Chromic chromate might also be used in this field.

Industrial Formulations

The combination of Cr(VI) and Cr(III) is applied for chrome plating, the production of pigments and dyes, and in leather and textile industries . Chromic chromate, being a Cr(III) compound, likely plays a role in these applications.

Wirkmechanismus

Target of Action

Chromic chromate, also known as Chromium(III) chromate, primarily targets the cellular structures of organisms. It is known to interact with biological agents like microorganisms, plants, animals, and humans . The compound’s primary targets are the cellular components where it can cause significant alterations .

Mode of Action

Chromic chromate interacts with its targets primarily through oxidative processes. The compound, in its hexavalent form, is a powerful oxidizing agent and tends to be irritating and corrosive . It can pass through cell membranes and its subsequent intracellular reduction to reactive intermediates is considered to serve as a detoxification process . This variation in toxicity may be related to the ease with which Chromium(VI) can pass through cell membranes and its subsequent intracellular reduction to reactive intermediates .

Biochemical Pathways

Chromic chromate affects several biochemical pathways. For instance, it has been found that microorganisms utilize bioreduction, biotransformation, biosorption, and bioaccumulation mechanisms to convert Chromium(VI) to Chromium(III) . Nitroreductase and chromate reductase enzymes play key roles in these processes . These enzymes require nitrate and NADPH/NADH for their functioning .

Pharmacokinetics

The pharmacokinetics of Chromic chromate involve its absorption, distribution, metabolism, and excretion (ADME). Chromium(III), the less toxic form, is poorly absorbed by any route, making the toxicity of chromium mainly attributable to the Chromium(VI) form . It can be absorbed by the lung and gastrointestinal tract, and even to a certain extent by intact skin . Once inside the body, it is excreted primarily in the urine .

Result of Action

The molecular and cellular effects of Chromic chromate’s action are significant. Chronic exposure and bioaccumulation of chromium can cause toxicity and numerous pathophysiological defects, including allergic reactions, anemia, burns, and sores especially in the stomach and small intestine, damage to sperm along with the male reproductive system, and affect various biological systems . It can also lead to chromosomal alterations and tumor formation .

Action Environment

The action, efficacy, and stability of Chromic chromate are influenced by environmental factors. For instance, the toxicity of Chromium(VI) is frequently more than Chromium(III) because of its particular solubility and high mobility . Environmental concentrations of Chromium in air and sewage are mainly associated with metals factories and chemical industries . The balance that exists between extracellular Chromium(VI) and intracellular Chromium(III) is what ultimately dictates the amounts and rates at which Chromium(VI) can enter cells and impart its toxic effects .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

chromium(3+);dioxido(dioxo)chromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5Cr.12O/q;;;2*+3;;;;;;;6*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABXXWVKOBZHNNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[Cr+3].[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cr5O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10894154 | |

| Record name | Chromium chromate (Cr2(CrO4)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10894154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Dark purple to black solid; Sparingly soluble in water; [HSDB] | |

| Record name | Chromic acid (H2CrO4), chromium(3+) salt (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromic acid, chromium(3+) salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4397 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 96.6 g/L at 20 °C (EU Method A.6 (Water Solubility)), Soluble in water | |

| Record name | Chromium (III) chromate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2961 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.269 at 20 °C | |

| Record name | Chromium (III) chromate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2961 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Dark purple/black granular solid, with an amorphous non-crystalline structure | |

CAS RN |

24613-89-6 | |

| Record name | Chromic acid, chromium(3+) salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024613896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromic acid (H2CrO4), chromium(3+) salt (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromium chromate (Cr2(CrO4)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10894154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichromium tris(chromate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHROMIC CHROMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8I9RSM881 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chromium (III) chromate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2961 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

>300 °C (capillary method according to EU Method A1) | |

| Record name | Chromium (III) chromate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2961 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q & A

Q1: What are the potential health concerns associated with chromic chromate exposure?

A1: Chromic chromate is a known carcinogen [, ]. Studies have shown that ingestion of even small amounts of chromic chromate can exacerbate dermatitis in individuals allergic to chromate []. This highlights the importance of minimizing exposure to this compound and exploring alternative materials.

Q2: How does chromic chromate interact with wood to provide preservative properties?

A2: Chromic chromate is a key component in several wood preservatives like Tanalith C and Boliden K 33 [, ]. The mechanism involves a series of reactions where the reduction of chromium (VI) to chromium (III) drives the fixation process. This reduction is influenced by factors like pH and temperature. During this process, chromic chromate interacts with wood components, forming stable compounds like chromium arsenate (CrAsO4), basic copper arsenate (Cu(OH)CuAsO4), and chromium(III) hydroxide (Cr(OH)3) []. These compounds contribute to the long-term protection of wood against decay and insect damage.

Q3: Are there any alternative materials being investigated to replace chromic chromate in industrial applications?

A3: Yes, due to the known health risks associated with hexavalent chromium, research is ongoing to find safer alternatives, particularly in the field of conversion coatings for metals like aluminum []. These alternatives aim to provide comparable corrosion resistance and performance characteristics while minimizing environmental impact and health hazards.

Q4: How does the presence of other compounds affect the fixation of chromic chromate in wood treatment?

A4: Research suggests that the presence of certain compounds can influence the rate of chromic chromate fixation in wood. For instance, adding sodium sulfate, manganese sulfate, or boric acid to Tanalith C was found to reduce the fixation rate []. This highlights the importance of understanding the complex interplay between different chemical species in wood preservation formulations.

Q5: Can you explain the concept of "chromate-free conversion coatings" mentioned in one of the research papers?

A5: The paper discussing "chromate-free conversion coatings" [] highlights the need to move away from traditional chromium (VI)-based coatings due to their environmental and health risks. These newer coatings utilize alternative chemistries that don't rely on hexavalent chromium, aiming to achieve comparable or superior corrosion protection and performance characteristics.

Q6: How is the biological activity of asbestos related to its effect on lung fibroblasts?

A6: Research indicates a strong correlation between the biological activity of asbestos fibers and their impact on lung fibroblasts, specifically in terms of DNA synthesis and cell growth []. Chrysotile asbestos, for example, was shown to initially inhibit growth, followed by a resurgence in cell proliferation at later stages. This observation suggests that the interaction of asbestos fibers with lung tissue can trigger complex biological responses that contribute to asbestos-related diseases.

Q7: What role does electron paramagnetic resonance (EPR) spectroscopy play in understanding chromic chromate interactions?

A7: EPR spectroscopy has been used to investigate the interaction of chromium (III) and chromium (VI) with biological systems, specifically the yeast Hansenula polymorpha []. This technique helps to identify the oxidation states of chromium and provides information about the local environment of the chromium ions. This is crucial for understanding how chromate interacts with biological molecules and its potential toxicity.

Q8: Can you provide an example of how chromic chromate has been studied in an environmental context?

A8: Research has investigated the adsorption capacity of nanosized fibrous aluminum oxide, a potential material for removing pollutants, for various substances, including chromate []. This type of study helps to understand the effectiveness of different materials in removing chromate from contaminated water sources, contributing to environmental remediation strategies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B1584913.png)

![2,3-Dihydro-1h-benzo[de]isoquinoline](/img/structure/B1584917.png)

![n-[3-(Dipropylamino)phenyl]acetamide](/img/structure/B1584920.png)

![Naphtho[1,2-d]thiazole, 2-(methylthio)-](/img/structure/B1584921.png)

![[3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro-](/img/structure/B1584927.png)